4-Ethyl-3-fluorophenylboronic acid
Overview
Description
4-Ethyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO2 . It has a molecular weight of 167.98 g/mol . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3
. This indicates the specific arrangement and bonding of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis and Catalysis
Synthesis of Fluorinated Compounds
Phenylboronic acids, including derivatives like 4-Ethyl-3-fluorophenylboronic acid, play a crucial role in the synthesis of fluorinated compounds through Suzuki-Miyaura coupling reactions. These reactions are pivotal in creating biphenyl derivatives with fluorine atoms, which are valuable in the pharmaceutical industry and material science due to their unique properties (Erami et al., 2017).
Sensor Technology
Glucose Sensing
Phenylboronic acid derivatives have been utilized in developing non-invasive glucose sensors. For instance, 4-Amino-3-fluorophenylboronic acid and related compounds have been incorporated into photonic crystal materials for glucose sensing in tear fluid. This technology holds promise for diabetes management, offering a non-invasive alternative to traditional blood glucose monitoring (Alexeev et al., 2004).
Surface Chemistry
Adsorption Mechanism Studies
The adsorption behaviors of phenylboronic acid derivatives on surfaces have been explored using spectroscopic techniques. These studies help understand how substituents, including fluorine, affect the interaction of these molecules with surfaces, which is crucial for designing sensors and catalysts (Piergies et al., 2013).
Material Science
Glucose-Responsive Materials
Fluorophenylboronic acids are integral to creating glucose-responsive materials. By forming reversible bonds with sugars, these compounds enable the development of materials that can dynamically respond to glucose levels, paving the way for innovative drug delivery systems and diagnostic tools (Luo et al., 2020).
Safety and Hazards
The safety information for 4-Ethyl-3-fluorophenylboronic acid indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-3-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers an organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction, in which this compound participates, is a part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound’s reactivity can be influenced by the rate of release of the boronic acid group .
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the SM cross-coupling reaction can be affected by the reaction conditions, such as temperature and pH .
Properties
IUPAC Name |
(4-ethyl-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKYKIKQGUYJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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